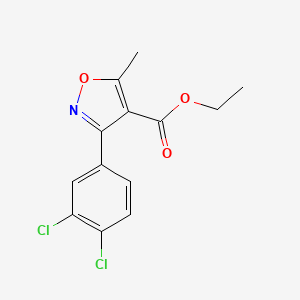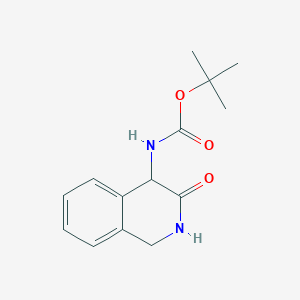
Methyl 4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl ®-4-Nitro-3-[(oxetan-2-ylmethyl)amino]benzoate is a complex organic compound featuring a nitro group, an oxetane ring, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-4-Nitro-3-[(oxetan-2-ylmethyl)amino]benzoate typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Oxetane Ring: The oxetane ring can be synthesized through intramolecular cyclization reactions, such as the Paternò–Büchi reaction, which involves the photochemical [2+2] cycloaddition of carbonyl compounds with alkenes.
Esterification: The esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst forms the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl ®-4-Nitro-3-[(oxetan-2-ylmethyl)amino]benzoate undergoes various chemical reactions, including:
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, where the ring is opened by nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst for nitro group reduction.
Nucleophiles: Ammonia or amines for nucleophilic substitution reactions.
Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Oxetanes: Nucleophilic substitution results in various substituted oxetanes.
Carboxylic Acids: Hydrolysis of the ester group forms carboxylic acids.
Applications De Recherche Scientifique
Methyl ®-4-Nitro-3-[(oxetan-2-ylmethyl)amino]benzoate has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is used in studies investigating the biological activity of nitrobenzoate derivatives and their interactions with biological targets.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl ®-4-Nitro-3-[(oxetan-2-ylmethyl)amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The oxetane ring’s stability and reactivity also play a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-Nitrobenzoate: Lacks the oxetane ring, making it less reactive in certain contexts.
Oxetan-2-ylmethanamine: Contains the oxetane ring but lacks the nitrobenzoate moiety.
Methyl 3-Aminobenzoate: Contains an amino group instead of a nitro group, altering its reactivity and biological activity.
Uniqueness
Methyl ®-4-Nitro-3-[(oxetan-2-ylmethyl)amino]benzoate is unique due to the combination of the nitro group, oxetane ring, and benzoate ester, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C12H14N2O5 |
|---|---|
Poids moléculaire |
266.25 g/mol |
Nom IUPAC |
methyl 4-nitro-3-(oxetan-2-ylmethylamino)benzoate |
InChI |
InChI=1S/C12H14N2O5/c1-18-12(15)8-2-3-11(14(16)17)10(6-8)13-7-9-4-5-19-9/h2-3,6,9,13H,4-5,7H2,1H3 |
Clé InChI |
HTYWVEUBCLGQES-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NCC2CCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



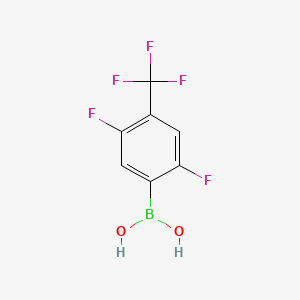
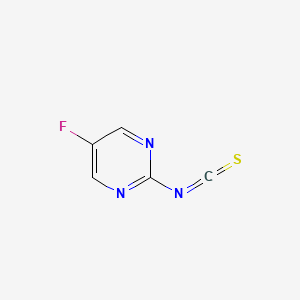
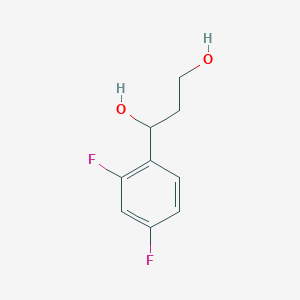
![6-Methoxy-2-(p-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13679503.png)
![2-[3,5-Bis(trifluoromethyl)phenyl]-4-methylpyrrole](/img/structure/B13679511.png)

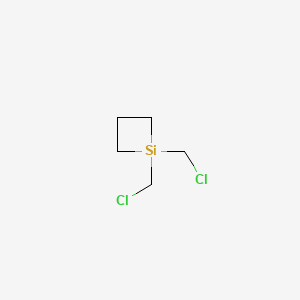

![2-benzyl-7-hydroxy-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B13679538.png)
![3-(4-Chlorophenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13679539.png)
